molecular formula C17H22ClN3O2 B2685692 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide CAS No. 894022-69-6

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide

Cat. No. B2685692
CAS RN: 894022-69-6
M. Wt: 335.83
InChI Key: WFTFYDXGWRMBDQ-UHFFFAOYSA-N
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Description

“N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an azepane ring, which is a seven-membered ring with one nitrogen atom . The compound also has a carboxamide group and a 4-chlorophenyl group attached to it.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For instance, the presence of the carboxamide group could make the compound polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides and azetidinones, exploring their potential as antidepressant and nootropic agents. The research found that certain compounds exhibited significant antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent for therapeutic use (Thomas et al., 2016).

Acid-Catalyzed Ring Opening

Another study investigated the acid-catalyzed ring opening in pyrrolidine-1-carboxamides, leading to the formation of new substituted dibenzoxanthenes. This research highlights the chemical reactivity of pyrrolidine derivatives under acid catalysis and their potential for creating diverse organic compounds (Gazizov et al., 2015).

Azepanium Ionic Liquids

Research into azepanium ionic liquids demonstrates the transformation of azepane into a new family of room temperature ionic liquids. This study suggests applications in mitigating disposal issues related to azepane's production and its potential use in creating environmentally friendly solvents (Belhocine et al., 2011).

Enantioselective Amine α-Functionalization

A study on the enantioselective α-C–H coupling of amines, including azepanes, demonstrated the synthesis of α-arylated amines. This research contributes to drug discovery by offering a method for the functionalization of saturated aza-heterocycles, which are common in bioactive compounds (Jain et al., 2016).

Ultrasound-Assisted Synthesis

A study on the ultrasound-assisted synthesis of novel pyrrolidine and azepane carboxamides explored the antimicrobial activity of these compounds. Although the majority exhibited weak antimicrobial activity, this research demonstrates the potential of such compounds in the synthesis of antimicrobial agents (Jassem & Chen, 2021).

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c18-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)20-9-3-1-2-4-10-20/h5-8,14H,1-4,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTFYDXGWRMBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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